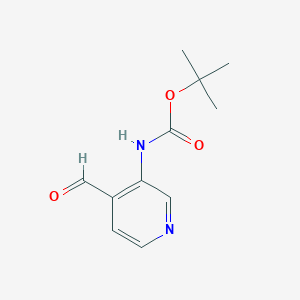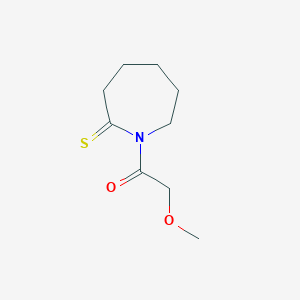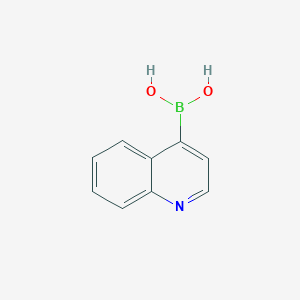![molecular formula C7H9NO B050233 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 121522-98-3](/img/structure/B50233.png)
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one, also known as DMABN, is a bicyclic compound that has gained attention in scientific research due to its unique properties. DMABN has a fused bicyclic structure containing both a nitrogen and an oxygen atom, which makes it a potential candidate for various applications. In
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity. This compound has been shown to enhance the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in various physiological processes. This compound has also been shown to interact with nicotinic acetylcholine receptors, which are involved in learning, memory, and attention.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic effects by reducing pain sensitivity through the modulation of neurotransmitter release. In addition, this compound has been reported to have anti-tumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions, which makes it easy to handle. However, this compound has some limitations. It is not very soluble in water, which limits its use in aqueous solutions. This compound is also sensitive to air and light, which can lead to degradation over time.
Future Directions
There are several future directions for the use of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. This compound has been shown to have promising activity in these areas, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another potential application is in the field of organic electronics, where this compound could be used as a building block for the synthesis of new materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a bicyclic compound that has gained attention in scientific research due to its unique properties. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor activities, and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves the reaction of 2-methylcyclohexanone and methylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and deprotonation, leading to the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reactant ratio.
Scientific Research Applications
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been widely used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to have potential applications in the field of organic electronics, as it can be used as a building block for the synthesis of conjugated polymers.
properties
CAS RN |
121522-98-3 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2,5-dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C7H9NO/c1-4-3-5-6(4)7(9)8(5)2/h3,5-6H,1-2H3 |
InChI Key |
ZQGVNPWNDQWNOH-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1C(=O)N2C |
Canonical SMILES |
CC1=CC2C1C(=O)N2C |
synonyms |
2-Azabicyclo[2.2.0]hex-5-en-3-one,2,5-dimethyl-,(-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)




palladium(II) dichloride](/img/structure/B50169.png)




![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)